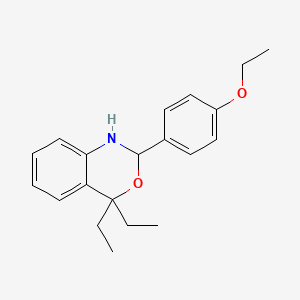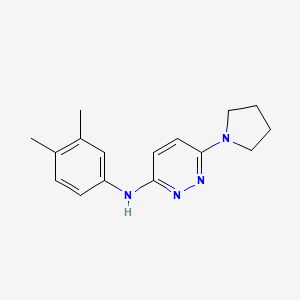
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a phenoxypropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine using a catalyst such as palladium on carbon (Pd/C) and ammonium formate as the hydrogen donor.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction, where a phenoxypropyl halide reacts with the piperidine ring.
Esterification: The carboxylate group is introduced through an esterification reaction, where the piperidine derivative reacts with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the phenoxypropyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Phenoxypropyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including DPP-4 inhibitors and serotonin reuptake inhibitors.
Biological Research: The compound is utilized in studies related to neurotransmitter modulation and receptor binding.
Industrial Applications: It serves as a reactant in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl piperidine-3-carboxylate: A similar compound with a piperidine ring and an ethyl ester group.
Ethyl 1-phenylpiperidine-3-carboxylate: Another related compound with a phenyl group instead of a phenoxypropyl group.
Uniqueness
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride is unique due to its phenoxypropyl substitution, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds .
Eigenschaften
IUPAC Name |
ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-20-17(19)15-8-6-11-18(14-15)12-7-13-21-16-9-4-3-5-10-16;/h3-5,9-10,15H,2,6-8,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSCIYCGMWFEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490083.png)
![methyl 3-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5490094.png)
![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5490097.png)
![2-[(1E)-2-(2-ETHOXYNAPHTHALEN-1-YL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5490098.png)
![METHYL 2-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5490101.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)
![[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate](/img/structure/B5490123.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)


![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)
![{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
![3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5490173.png)
